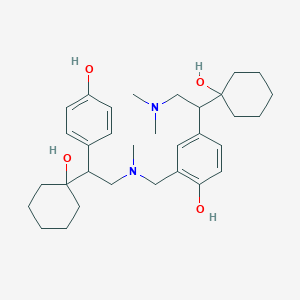

O-Desmethyl Venlafaxine N-Dimer

描述

Structure

3D Structure

属性

分子式 |

C32H48N2O4 |

|---|---|

分子量 |

524.7 g/mol |

IUPAC 名称 |

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-methylamino]methyl]phenol |

InChI |

InChI=1S/C32H48N2O4/c1-33(2)22-28(31(37)16-6-4-7-17-31)25-12-15-30(36)26(20-25)21-34(3)23-29(24-10-13-27(35)14-11-24)32(38)18-8-5-9-19-32/h10-15,20,28-29,35-38H,4-9,16-19,21-23H2,1-3H3 |

InChI 键 |

NHEAWHUHZWCISZ-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CC(C1=CC(=C(C=C1)O)CN(C)CC(C2=CC=C(C=C2)O)C3(CCCCC3)O)C4(CCCCC4)O |

产品来源 |

United States |

Formation Pathways and Mechanistic Insights of O Desmethyl Venlafaxine N Dimer

Impurity Formation during O-Desmethylvenlafaxine Synthetic Processes

The synthesis of O-Desmethylvenlafaxine (ODV) involves several steps, with the final stages often involving the reductive amination of a precursor molecule. It is within these stages that the conditions can become favorable for the generation of dimeric impurities. The O-Desmethyl Venlafaxine (B1195380) N-Dimer, chemically identified as 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-({2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethylamino}methyl)phenol, is one such impurity that has been isolated and characterized. google.comsynzeal.comijrpc.compharmaffiliates.com Its formation is indicative of specific side reactions occurring concurrently with the main synthetic pathway.

The structure of the N-Dimer suggests a formation pathway involving the linkage of two O-Desmethylvenlafaxine-related molecules through a methylene (B1212753) bridge, which connects the nitrogen atom of one molecule to the phenolic ring of another. This process can be understood by examining potential condensation and alkylation reactions.

A plausible mechanism for the formation of the N-Dimer involves a Mannich-type condensation reaction. This reaction typically involves an amino compound, formaldehyde (B43269) (or another aldehyde), and a compound with an acidic proton. In the context of O-Desmethylvenlafaxine synthesis, a common route involves the reductive amination of a precursor like tridesmethylvenlafaxine (B128152) using a formaldehyde source to introduce the methyl groups. google.com

Under these conditions, the secondary amine of an O-Desmethylvenlafaxine molecule (or its precursor) can react with formaldehyde to form an electrophilic Eschenmoser-like salt or a simple iminium ion. This reactive intermediate is then susceptible to attack by an electron-rich species. The phenol (B47542) ring of a second O-Desmethylvenlafaxine molecule, being activated towards electrophilic aromatic substitution, can act as the nucleophile. The attack, likely at the ortho position to the hydroxyl group due to its activating and directing effects, results in the formation of a new carbon-carbon bond, linking the two molecules via a methylene group attached to the nitrogen, thus forming the N-Dimer.

The formation of the N-Dimer can also be viewed as an N-alkylation event followed by a C-alkylation. The initial step is the N-methylation of a precursor amine using formaldehyde and a reducing agent (e.g., formic acid in the Eschweiler-Clarke reaction). However, a side reaction can occur where the formaldehyde also reacts with a secondary amine to form a reactive iminium species.

This electrophilic intermediate can then alkylate another molecule. Specifically, the nucleophilic nitrogen of a second O-Desmethylvenlafaxine molecule attacks the iminium ion. This is followed by an intramolecular rearrangement or, more likely, an intermolecular reaction where the phenolic ring of another O-Desmethylvenlafaxine molecule attacks the electrophilic carbon of the intermediate, leading to the final dimeric structure. The result is a molecule where one O-Desmethylvenlafaxine unit is N-alkylated with a benzyl-like substituent derived from a second O-Desmethylvenlafaxine unit.

Before the formation of a covalent bond, non-covalent intermolecular interactions can play a significant role in bringing the reactant molecules into proximity and correct orientation. O-Desmethylvenlafaxine possesses multiple functional groups capable of hydrogen bonding, including hydroxyl groups (phenolic and cyclohexanol) and the tertiary amine.

These groups can form a network of hydrogen bonds between two or more molecules in the reaction medium. This pre-assembly can increase the effective concentration of the reactants, facilitating the subsequent covalent bond formation. For instance, a hydrogen bond between the phenolic hydroxyl of one molecule and the nitrogen atom of another could position the aromatic ring favorably for electrophilic attack by the formaldehyde-derived intermediate, thereby promoting the dimerization reaction.

The yield of any impurity is highly dependent on the specific conditions of the chemical reaction. Parameters such as solvent, temperature, pH, and reactant stoichiometry can significantly influence the rate of side reactions leading to impurities like the N-Dimer.

The choice of solvent is critical in chemical synthesis as it can influence reaction rates, equilibria, and product distribution. While specific studies detailing the impact of solvents on the yield of the O-Desmethyl Venlafaxine N-Dimer are not extensively available in public literature, general principles and data from related synthetic steps can provide insight. nih.gov For reactions like the Mannich condensation, solvent polarity and proticity are key.

Polar protic solvents, such as alcohols or water, can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating the reaction. However, they can also solvate the nucleophiles and electrophiles, which might hinder the reaction. Aprotic polar solvents like acetone (B3395972) or N-methyl pyrrolidone (NMP) can also dissolve the reactants and may favor certain reaction pathways. nih.govciac.jl.cn Research on the synthesis of O-Desmethylvenlafaxine intermediates has shown that the choice between solvents like acetone, ethyl acetate, and methanol (B129727) can affect purity and yield, with acetone sometimes being preferred for economic and atom economy reasons. nih.gov The presence of water can also be crucial, as in some cases, condensation reactions show higher yield and purity in aqueous media. nih.gov

The table below summarizes how different solvent properties could theoretically influence the formation of the N-Dimer.

| Solvent Type | Example Solvents | Potential Impact on N-Dimer Formation |

|---|---|---|

| Polar Protic | Water, Methanol, Isopropanol (B130326) | Can stabilize charged intermediates (e.g., iminium ions) and the phenolic nucleophile through hydrogen bonding. May either accelerate or hinder the reaction depending on the degree of solvation of the reacting species. Isopropanol is noted in methods to reduce dimer impurities through recrystallization. google.com |

| Polar Aprotic | Acetone, Acetonitrile (B52724), N-Methyl Pyrrolidone (NMP) | Effectively dissolves polar reactants. Lack of acidic protons means less solvation of the nucleophile, which could potentially increase the rate of nucleophilic attack and favor dimer formation. NMP has been used as a solvent in demethylation steps. ciac.jl.cn |

| Non-Polar | Toluene, Dichloromethane (B109758) | Generally poor solvents for the polar reactants, potentially leading to slower reaction rates or heterogeneous reaction mixtures. However, they do not solvate charged species, which might favor certain condensation pathways if reactants have sufficient solubility. Dichloromethane was found to be ineffective for producing a solid product in one of the intermediate steps. nih.gov |

Influence of Reaction Parameters on this compound Generation

Effects of Temperature and pH on Dimer Formation Kinetics

While specific, publicly available kinetic data for the formation of this compound is limited, general principles of chemical kinetics allow for an informed understanding of the influence of temperature and pH.

Temperature: As with most chemical reactions, an increase in temperature is expected to increase the rate of dimer formation. Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly. Therefore, controlling the temperature during the synthetic steps involving formaldehyde is critical to minimize the formation of this impurity.

pH: The pH of the reaction medium is another critical parameter. The formation of the reactive iminium ion intermediate is pH-dependent. An acidic environment can catalyze the reaction by protonating the hydroxyl group of the hemiaminal intermediate formed between O-desmethylvenlafaxine and formaldehyde, facilitating the loss of a water molecule to form the iminium ion. Conversely, a highly basic pH would deprotonate the phenolic hydroxyl group, potentially increasing the nucleophilicity of the aromatic ring and thus also influencing the rate of the electrophilic substitution. The optimal pH for minimizing dimer formation would need to be carefully determined and controlled during process development.

The following table summarizes the expected qualitative effects of temperature and pH on the rate of N-Dimer formation.

| Parameter | Effect on Dimer Formation Rate | Rationale |

| Increased Temperature | Increase | Provides higher activation energy for the reaction. |

| Acidic pH | Potential Increase | Catalyzes the formation of the reactive iminium ion intermediate. |

| Basic pH | Potential Increase | Increases the nucleophilicity of the phenolic ring. |

This table is based on general chemical principles and the proposed reaction mechanism, as specific kinetic data is not publicly available.

Role of Specific Reagents and Catalysts in Promoting Dimerization

The primary reagent implicated in the formation of the this compound is formaldehyde . Its role as a one-carbon electrophile is central to the dimerization process, acting as the linker between two O-desmethylvenlafaxine molecules. The concentration of formaldehyde is a critical factor; higher concentrations will likely lead to a greater extent of dimer formation.

The use of formic acid as a reducing agent in the same synthetic step can also influence the reaction environment. As an acid, it can contribute to the acidic catalysis of the iminium ion formation, as discussed in the pH section.

While not explicitly documented as catalysts for this specific dimerization, general acid or base catalysts could potentially promote the reaction. Therefore, careful control of all reagents and the exclusion of extraneous catalytic species are important considerations in the synthesis of O-desmethylvenlafaxine to limit the formation of the N-Dimer.

Degradation-Related Formation Considerations

The formation of this compound is primarily considered a process-related impurity. However, the potential for its formation through the chemical degradation of O-desmethylvenlafaxine under certain conditions cannot be entirely ruled out, particularly if residual reactants from the synthesis are present in the final drug substance.

Potential Chemical Degradation Pathways Promoting Dimerization

For the N-Dimer to form from the degradation of O-desmethylvenlafaxine, a source of a one-carbon electrophile, analogous to formaldehyde, would need to be present or generated. While O-desmethylvenlafaxine itself is not expected to degrade to formaldehyde, the presence of certain excipients or impurities in a formulated product could potentially provide such a source under specific stress conditions.

Forced degradation studies on O-desmethylvenlafaxine have shown its sensitivity to acidic, basic, and oxidative conditions. synzeal.com While these studies have not specifically reported the formation of the N-Dimer, the generation of reactive species under these stress conditions could theoretically lead to dimerization if a suitable linking molecule is available.

Influence of Storage Conditions on Dimer Formation (e.g., long-term stability studies of O-desmethylvenlafaxine leading to dimer)

Long-term stability studies are designed to detect the formation of degradation products over time under specified storage conditions (e.g., temperature and humidity). The formation of the this compound during such studies would be a significant indicator of product instability.

The likelihood of dimer formation during storage would be significantly increased if the drug substance contains residual levels of formaldehyde or other reactive aldehydes from the manufacturing process. The presence of moisture and elevated temperatures could then facilitate the dimerization reaction over time.

The following table outlines hypothetical scenarios where storage conditions could influence N-Dimer formation, assuming the presence of necessary reactants.

| Storage Condition | Potential for Dimer Formation | Rationale |

| Elevated Temperature | Increased | Provides the energy for the dimerization reaction to occur, albeit slowly. |

| High Humidity | Potential Increase | Water could participate in the reaction mechanism or affect the drug substance's solid-state properties, potentially increasing molecular mobility and reactivity. |

| Presence of Formaldehyde Residue | High | Direct availability of the key reagent for the dimerization reaction. |

This table represents a theoretical risk assessment, as the formation of the N-Dimer as a degradant in a well-controlled drug product is expected to be minimal to non-existent.

Advanced Analytical Methodologies for Characterization and Quantification of O Desmethyl Venlafaxine N Dimer

Chromatographic Separation Techniques for Dimer Impurity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstone for separating the O-Desmethyl Venlafaxine (B1195380) N-Dimer from the parent drug and other related substances. The development of a robust and reliable chromatographic method is paramount for accurate impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a stability-indicating HPLC method capable of resolving all potential process-related and degradation impurities is a fundamental requirement in pharmaceutical analysis. For O-Desmethyl Venlafaxine N-Dimer, this involves a systematic optimization of the stationary phase, mobile phase, and detector parameters to achieve optimal separation and sensitivity.

The choice of the stationary phase is critical for achieving the desired selectivity and resolution. Reversed-phase chromatography is the predominant technique used for the analysis of venlafaxine and its impurities.

C18 (Octadecyl Silane) Columns: This is the most widely used stationary phase due to its high hydrophobicity, which provides excellent retention for moderately polar to non-polar compounds like venlafaxine and its derivatives. Several validated methods for venlafaxine impurity profiling utilize C18 columns of varying dimensions, such as 4.6 mm x 250 mm or 4.6 mm x 150 mm, with a 5 µm particle size. nih.govijpsr.comnih.gov A Kromasil KR100-5C18 column (4.6 mm x 250 mm; 5 µm) has been successfully used to separate four process impurities and a degradation product of venlafaxine. nih.gov

C8 (Octyl Silane) Columns: C8 columns are less hydrophobic than C18 columns and can offer different selectivity, which may be advantageous in resolving closely eluting impurities. A Purospher STAR (C8) end-capped column (4.0 mm x 250 mm, 5 µm) was found to yield well-separated, sharp peaks for venlafaxine and its impurities. orientjchem.org Supelcosil LC-8-DB columns have also been employed for the quantitation of venlafaxine and O-desmethylvenlafaxine. researchgate.net

Other Phases: While less common for this specific application, other stationary phases like phenyl or cyano columns could be explored during method development if typical C18 or C8 columns fail to provide adequate resolution for the dimer from other impurities.

The selection process involves screening several columns to find the one that provides the best resolution, peak shape (tailing factor close to 1), and efficiency (high theoretical plate count) for the this compound and the API.

Mobile phase parameters, including the organic modifier, aqueous phase pH, and buffer composition, are meticulously optimized to fine-tune the separation.

Organic Modifiers: Acetonitrile (B52724) is a common choice and is often used in combination with methanol (B129727) or alone with an aqueous buffer. nih.govscielo.br Methanol is also widely used and can provide different selectivity compared to acetonitrile. nih.govnih.gov A mixture of acetonitrile and methanol (e.g., 90:10 v/v) has been used as the organic phase in a gradient elution method. nih.gov

Aqueous Phase and pH Control: The pH of the mobile phase is a crucial parameter as it controls the ionization state of the analytes, significantly impacting their retention and peak shape. A wide range of pH values has been successfully employed in methods for venlafaxine and its impurities:

Acidic pH: A buffer of 0.3% diethylamine (B46881) adjusted to pH 3.0 has been used in a gradient method to separate multiple impurities. nih.gov Another method used a 0.01 M phosphate (B84403) buffer at pH 4.5. nih.gov

Neutral pH: A mobile phase containing 0.05 M potassium dihydrogen orthophosphate at pH 6.2 was effective. nih.gov Another used a phosphate buffer at pH 6.8. ijpsr.com

Basic pH: A buffer of 0.1% v/v liquid ammonia (B1221849) in water, adjusted to pH 8.5, has also been successfully used. orientjchem.org

Elution Mode: Both isocratic and gradient elution modes are used. Isocratic methods, where the mobile phase composition remains constant, are simpler and more robust. nih.govijrpr.com However, for complex impurity profiles that include the large, likely more retained, dimer, a gradient elution is often necessary to achieve adequate separation of all components within a reasonable analysis time. nih.govorientjchem.org

Detector Type: The most common detectors for this analysis are Ultraviolet (UV) or Photodiode Array (PDA) detectors. A PDA detector is often preferred during method development as it can acquire spectra across a range of wavelengths simultaneously, helping to identify the optimal detection wavelength and check for peak purity. nih.gov

Detection Wavelength: Venlafaxine and its related compounds, including O-Desmethylvenlafaxine, exhibit strong UV absorbance. The optimal detection wavelength is consistently reported to be in the range of 225 nm to 227 nm . nih.govorientjchem.orgscielo.brnih.govnih.gov Wavelengths such as 225 nm, 226 nm, and 227 nm have been specified in various validated methods. nih.govscielo.brnih.gov In some cases, other wavelengths like 235 nm have been used. ijpsr.com Optimization involves scanning the UV spectrum of the this compound reference standard to confirm its absorption maximum aligns with that of the API and other impurities.

Fluorescence Detection: For higher sensitivity and selectivity, especially in biological matrices, fluorescence detection can be employed. One method utilized an excitation wavelength of 276 nm and an emission wavelength of 598 nm for venlafaxine and O-desmethylvenlafaxine, noting that this detector is less susceptible to interference from endogenous substances than a UV detector. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches for Rapid Analysis

UHPLC systems utilize columns with sub-2 µm particle sizes to achieve significantly faster analysis times and higher separation efficiencies compared to traditional HPLC. These attributes are highly advantageous for high-throughput screening and routine quality control. A UHPLC method for venlafaxine has been developed that reduces the total run time to just 2 minutes, demonstrating the significant speed advantage of this technique. The key components of such a method would include:

Stationary Phase: A column designed for high pressure, such as an Acquity® UHPLC HSS C18 (2.1 × 50 mm, 1.7 µm), is typically used.

Mobile Phase: A simple mobile phase, for example, acetonitrile and 0.1% acetic acid in water, is effective.

Flow Rate and Temperature: Higher flow rates (e.g., 0.2 ml/min for a 2.1 mm ID column) and elevated column temperatures (e.g., 40 °C) are used to maintain low viscosity and high efficiency.

The rapid analysis offered by UHPLC makes it a powerful tool for monitoring the presence of the this compound during various stages of drug manufacturing.

Interactive Table 1: Example HPLC/UHPLC Method Conditions for Venlafaxine Impurity Analysis html

| Technique | Stationary Phase | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|---|

| HPLC | Kromasil KR100-5C18 (4.6 x 250 mm, 5 µm) | Gradient: A) 0.3% Diethylamine (pH 3.0), B) ACN/Methanol (90:10) | Not Specified | 225 nm (PDA) | orientjchem.org |

| HPLC | Purospher STAR C8 (4.0 x 250 mm, 5 µm) | Gradient: A) 0.1% Ammonia (pH 8.5), B) Acetonitrile | 1.0 mL/min | 225 nm | researchgate.net |

| HPLC | Phenomenex Gemini C-18 (4.6 x 250 mm, 5 µm) | Isocratic: Methanol / 0.05 M KH2PO4 (70:30, v/v; pH 6.2) | 1.0 mL/min | 226 nm | nih.gov |

| HPLC | Shim-pack ODS (4.6 x 250 mm, 5 µm) | Isocratic: ACN / Methanol / KH2PO4 buffer (30:30:40; pH 6.1) | 1.5 mL/min | 227 nm | ijpsr.com |

| HPLC | Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) | Isocratic: Water (0.05 M NaH2PO4) / ACN (72:28) | 0.5 mL/min | Ex: 276 nm, Em: 598 nm (Fluorescence) |

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Quantification

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification

Mass spectrometry is an indispensable tool for the identification of unknown compounds in pharmaceutical analysis due to its high sensitivity and ability to provide molecular weight information. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful method for analyzing complex mixtures. nih.govnih.gov

Fragmentation Pattern Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion, in this case, the protonated molecule of this compound, [M+H]⁺. The resulting product ions provide a fragmentation pattern that acts as a "fingerprint," offering vital clues about the molecule's structure.

The fragmentation of the this compound would be expected to proceed through pathways similar to its monomeric counterpart, O-desmethylvenlafaxine. A key fragmentation for O-desmethylvenlafaxine involves the cleavage of the bond between the two carbon atoms of the ethylamine (B1201723) side chain, leading to a characteristic product ion at m/z 58.1, corresponding to the dimethylaminomethyl fragment, [CH₂=N(CH₃)₂]⁺. nih.govmdpi.com

For the N-Dimer, we can hypothesize a fragmentation pathway that would involve:

Initial cleavage to potentially form ions corresponding to the monomeric units.

The characteristic loss of the dimethylaminomethyl group.

Loss of water (H₂O) from the cyclohexanol (B46403) moieties.

A plausible fragmentation pattern for this compound is detailed in the interactive table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure/Loss |

| 539.4 (C₃₃H₅₁N₂O₄)⁺ | 276.2 | [Monomer + H]⁺ |

| 539.4 (C₃₃H₅₁N₂O₄)⁺ | 58.1 | [CH₂=N(CH₃)₂]⁺ |

| 539.4 (C₃₃H₅₁N₂O₄)⁺ | 521.4 | Loss of H₂O |

| 539.4 (C₃₃H₅₁N₂O₄)⁺ | 481.3 | Loss of dimethylamine (B145610) and H₂O |

This table is illustrative and based on theoretical fragmentation pathways.

Accurate Mass Measurement for Elemental Composition Determination

High-resolution mass spectrometry (HRMS), for instance, using Time-of-Flight (TOF) or Orbitrap analyzers, provides accurate mass measurements with high precision. This technique is crucial for determining the elemental composition of the parent ion and its fragments. For the this compound, an accurate mass measurement would be used to unequivocally confirm its molecular formula as C₃₃H₅₀N₂O₄. nih.gov The theoretical exact mass of the protonated molecule [M+H]⁺ would be compared against the experimentally measured value. A close correlation between these values provides strong evidence for the assigned elemental composition, a critical step in the identification of an unknown impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dimer Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules, as it provides detailed information about the carbon-hydrogen framework. conicet.gov.ar For a complex structure like the this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

Proton NMR (¹H NMR) for Dimer Proton Environment Characterization

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The spectrum would be expected to show signals corresponding to the aromatic protons, the protons of the cyclohexyl rings, the methine and methylene (B1212753) protons of the ethylamine side chains, and the methyl protons of the dimethylamino groups. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) would be indicative of the local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm), while the aliphatic protons of the cyclohexyl rings and the methyl groups would be found in the upfield region (typically δ 1.0-3.0 ppm). A key diagnostic signal would be the methylene bridge connecting the two phenolic rings, which would likely appear as a singlet in the range of δ 3.5-4.5 ppm.

An illustrative table of expected ¹H NMR chemical shifts is provided below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.5 | d, dd |

| Methylene Bridge (-CH₂-) | 3.5 - 4.5 | s |

| Methine Protons (-CH-) | 2.8 - 3.5 | m |

| Dimethylamino Protons (-N(CH₃)₂) | 2.2 - 2.8 | s |

| Cyclohexyl Protons | 1.0 - 2.0 | m |

| Hydroxyl Protons (-OH) | Variable | br s |

This table is illustrative and based on typical chemical shifts for similar functional groups.

Carbon-13 NMR (¹³C NMR) for Dimer Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a detailed map of the carbon skeleton. The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). For the this compound, the spectrum would show signals for the aromatic carbons, the carbons of the cyclohexyl rings, the carbons of the ethylamine side chains, the methyl carbons of the dimethylamino groups, and importantly, the carbon of the methylene bridge. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. rsc.org

The expected ¹³C NMR chemical shifts are summarized in the following interactive table.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 160 |

| Carbonyl/Phenolic Carbons (C-O) | 150 - 160 |

| Cyclohexyl Carbons (C-OH) | 70 - 80 |

| Methine Carbons (-CH-) | 50 - 60 |

| Dimethylamino Carbons (-N(CH₃)₂) | 40 - 50 |

| Methylene Bridge (-CH₂-) | 30 - 40 |

| Cyclohexyl Carbons | 20 - 40 |

This table is illustrative and based on typical chemical shifts for similar functional groups.

Two-Dimensional NMR Techniques for Connectivity Mapping

For a molecule with the complexity of the this compound, 2D NMR experiments are crucial for unambiguously assigning the structure by establishing through-bond and through-space correlations.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton-proton connectivities within the cyclohexyl rings and the ethylamine side chains. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly critical for establishing the connectivity between different fragments of the molecule. For the N-Dimer, HMBC would be used to confirm the linkage of the two monomer units via the methylene bridge by observing correlations between the methylene protons and the aromatic carbons of both phenolic rings.

The collective data from these advanced analytical methodologies would provide a comprehensive and definitive structural characterization of the this compound, ensuring the safety and quality of the related pharmaceutical products.

Infrared (IR) Spectroscopy for Functional Group Identification in Dimer Structure

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is obtained. For a complex molecule like this compound, with the chemical name 4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)-2-(((2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl)(methyl)amino)methyl)phenol, IR spectroscopy is instrumental in confirming its structural features. synzeal.comlgcstandards.com

The IR spectrum of the N-Dimer is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of hydroxyl (O-H), tertiary amine (C-N), and aromatic ring structures can be confirmed by specific vibrational frequencies.

Key functional groups and their anticipated IR absorption ranges include:

O-H Stretching: The molecule contains both phenolic and alcoholic hydroxyl groups. These typically produce a very broad and strong absorption band in the region of 3500-3200 cm⁻¹ due to intermolecular hydrogen bonding. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the cyclohexyl and ethyl groups appears between 3000-2850 cm⁻¹. libretexts.org

C=C Stretching: The aromatic rings will show characteristic in-ring carbon-carbon stretching vibrations in the 1600-1450 cm⁻¹ range. libretexts.org

C-O Stretching: The C-O stretching vibrations from the alcohol and phenol (B47542) functional groups are expected to produce strong bands in the 1260-1050 cm⁻¹ region. libretexts.org

C-N Stretching: The stretching vibration of the tertiary amine (C-N) functional groups typically appears in the 1250-1020 cm⁻¹ range.

The table below summarizes the expected IR absorption frequencies for the primary functional groups within the this compound structure.

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

| O-H | Stretch, H-bonded (Alcohol, Phenol) | 3500 - 3200 (Broad, Strong) |

| C-H | Stretch (Aromatic) | 3100 - 3000 |

| C-H | Stretch (Aliphatic) | 3000 - 2850 |

| C=C | Stretch (Aromatic Ring) | 1600 - 1450 |

| C-O | Stretch (Alcohol, Phenol) | 1260 - 1050 (Strong) |

| C-N | Stretch (Tertiary Amine) | 1250 - 1020 |

Data compiled from general IR spectroscopy correlation tables. libretexts.orglibretexts.org

Validation of Analytical Methods for this compound

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For an impurity like this compound, the analytical method, often a high-performance liquid chromatography (HPLC) technique, must be validated to prove it is reliable, accurate, and specific for detecting and quantifying the dimer at very low levels. google.comgoogle.com Validation is performed in accordance with guidelines from regulatory bodies.

Specificity and Selectivity Assessment for Impurity Detection

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov In the context of this compound, the method must be able to distinguish the dimer peak from the peaks of the main API (O-Desmethylvenlafaxine), other related impurities, and any components from the formulation. google.com

This is typically achieved using HPLC by demonstrating baseline separation between the N-Dimer peak and all other potential peaks. The identity of the peak can be confirmed by comparing its retention time with that of a qualified reference standard of the this compound. google.com Furthermore, techniques like photodiode array (PDA) detection can be used to assess peak purity, ensuring that the chromatographic peak corresponding to the N-Dimer is spectrally homogeneous and not co-eluting with other substances.

Linearity and Calibration Curve Evaluation

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte within a given range. nih.gov To assess the linearity for the quantification of this compound, a series of solutions of the reference standard are prepared at different concentrations. csic.es Typically, a minimum of five concentration levels are used to construct the calibration curve. csic.es

The curve is generated by plotting the instrument response (e.g., peak area from HPLC) against the known concentration of the analyte. The relationship is then evaluated statistically. A key parameter is the coefficient of determination (r²), which should ideally be very close to 1.0. While specific linearity data for the N-Dimer is not publicly available, studies on the parent compound O-desmethylvenlafaxine (ODV) show that linearity is typically established over a range relevant to the expected concentrations. For instance, methods for ODV have demonstrated linearity in ranges such as 20-1,000 µg/L and 10–1000 ng/mL, with r² values greater than 0.99. nih.govnih.govnih.govresearchgate.net For an impurity, the range would be set to cover from the reporting threshold up to a level above its specification limit (e.g., 0.15%). google.com

| Analyte | Concentration Range | r² Value | Reference |

| Venlafaxine | 10–1000 ng/mL | 0.99991 | nih.govnih.govresearchgate.net |

| O-desmethylvenlafaxine | 10–1000 ng/mL | 0.99969 | nih.govnih.govresearchgate.net |

| Venlafaxine | 0.200-200 ng/mL | > 0.99 | nih.gov |

| O-desmethylvenlafaxine | 0.200-200 ng/mL | > 0.99 | nih.gov |

This table presents example linearity data for the parent compounds to illustrate typical performance.

Precision and Accuracy Determinations

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often determined by a recovery study, where a known amount of the N-Dimer reference standard is spiked into a sample matrix. The percentage of the analyte recovered by the method is then calculated.

For related compounds like venlafaxine and O-desmethylvenlafaxine, validated methods show excellent precision, with RSD values typically below 10-15%, and high accuracy, with recovery rates often between 90% and 110%. nih.govnih.govresearchgate.netnih.govscielo.br Similar stringent criteria would be applied to the validation of methods for the N-Dimer.

| Validation Parameter | Analyte | Result | Reference |

| Intra- and Inter-day Precision (%RSD) | Venlafaxine & ODV | < 13% | nih.gov |

| Accuracy (Relative Error) | Venlafaxine | +/- 5.3% | nih.gov |

| Accuracy (Relative Error) | O-desmethylvenlafaxine | +/- 3.6% | nih.gov |

| Intra- and Inter-day Precision (%RSD) | Venlafaxine & ODV | < 10% | nih.govnih.govresearchgate.net |

| Recovery | Venlafaxine | > 70% | nih.gov |

| Recovery | O-desmethylvenlafaxine | > 80% | nih.gov |

This table presents example precision and accuracy data for the parent compounds to illustrate typical performance.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

These limits are crucial for impurity analysis, as the method must be sensitive enough to detect and quantify impurities at or below the established specification limit. For this compound, which may have a limit of around 0.1-0.15%, the LOQ must be below this level. google.com The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where the S/N is commonly 3:1 for LOD and 10:1 for LOQ. nih.gov While specific LOD/LOQ values for the N-Dimer are proprietary, analytical methods for O-desmethylvenlafaxine have demonstrated LOQs as low as 0.200 ng/mL to 20.33 µg/ml, showcasing the high sensitivity achievable with modern chromatographic systems. nih.govresearchgate.net

| Analyte | LOD | LOQ | Reference |

| Venlafaxine & ODV | - | 0.4 ng/mL | researchgate.net |

| Venlafaxine & ODV | - | 10 ng/mL | nih.govnih.govresearchgate.net |

| Venlafaxine HCl | 6.11 µg/ml | 20.33 µg/ml | researchgate.net |

| Venlafaxine HCl | 35 ng/mL | 105 ng/mL | scielo.br |

This table presents example LOD/LOQ data for the parent compounds to illustrate the sensitivity of related analytical methods.

Robustness and Ruggedness Testing of Analytical Procedures

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.govnih.gov It provides an indication of the method's reliability during normal usage. For an HPLC method, robustness testing might involve intentionally varying parameters such as:

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Column temperature

Flow rate

Wavelength of detection

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. nih.gov

Both tests are essential to ensure that the analytical method for this compound can be transferred between different laboratories and will consistently provide reliable results over time. nih.gov The results of these tests are often evaluated by observing the effect on parameters like peak retention time, resolution, and analyte quantitation, with acceptance criteria typically requiring RSD values to be below a certain threshold (e.g., 2%). nih.gov

Role of this compound as a Reference Standard in Pharmaceutical Analysis

In the quality control of pharmaceuticals, reference standards are of paramount importance. These highly purified compounds serve as a benchmark against which active pharmaceutical ingredients (APIs) and their formulations are tested. For the antidepressant venlafaxine, a complex drug with multiple metabolic pathways, a range of reference standards are necessary to ensure the purity, and quality of the final drug product. Among these is the this compound, a significant process-related impurity.

Reference standards for venlafaxine and its related substances, including this compound, are utilized in various stages of the drug development and manufacturing process. synzeal.comsynzeal.com This includes analytical method development, method validation, and routine quality control (QC) testing of both the API and the finished dosage forms. synzeal.comsynzeal.com The availability of well-characterized reference standards is a critical requirement for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs). synzeal.comsynzeal.com

The this compound standard is specifically employed to identify and quantify this impurity in batches of venlafaxine or its active metabolite, desvenlafaxine. synzeal.com By comparing the chromatographic profile of a test sample to that of the reference standard, analysts can accurately determine the level of the dimer present. This is crucial for ensuring that the amount of this impurity remains below the thresholds stipulated by regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). synzeal.comsynzeal.com

The chemical information for this compound is detailed in the table below.

| Identifier | Value | Source |

| Chemical Name | 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)-2-(((2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl)(methyl)amino)methyl)phenol | synzeal.comlgcstandards.com |

| CAS Number | 1187545-61-4 | synzeal.comsynzeal.comlgcstandards.comsigmaaldrich.com |

| Molecular Formula | C32H48N2O4 | synzeal.comsynzeal.comlgcstandards.com |

| Molecular Weight | 524.7 g/mol | synzeal.comsynzeal.com |

This table presents key chemical identifiers for the this compound.

Several commercial suppliers provide this compound as a certified reference material. lgcstandards.comsigmaaldrich.comlgcstandards.com These standards are typically supplied with a comprehensive Certificate of Analysis (CoA), which includes detailed characterization data to confirm the material's identity, purity, and potency. synzeal.comsynzeal.com This documentation is essential for demonstrating compliance with regulatory guidelines. synzeal.comsynzeal.com The purity of these standards is often determined by high-performance liquid chromatography (HPLC), with a typical purity of greater than 95%. lgcstandards.com

The use of this compound as a reference standard is a critical component in the quality control of venlafaxine, ensuring that the final pharmaceutical product is safe and effective for patient use. The availability of this and other impurity standards allows for the development and validation of robust analytical methods capable of detecting and quantifying any potentially harmful impurities. google.com

Strategies for Control and Mitigation of O Desmethyl Venlafaxine N Dimer Formation

Process Optimization in O-Desmethylvenlafaxine Synthesis for Impurity Reduction

The synthesis of O-Desmethylvenlafaxine (ODV) is a multi-step process where precise control over reaction conditions and raw materials is paramount to minimize the generation of the N-Dimer and other impurities.

Engineering Controls and Reaction Design for Minimizing Dimerization

The formation of the O-Desmethyl Venlafaxine (B1195380) N-Dimer, chemically identified as 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-({2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethylamino}methyl)phenol, can be influenced by several factors during synthesis. synzeal.com The synthetic route to ODV often involves the demethylation of venlafaxine or the reductive amination of a precursor molecule. google.com

One key step where dimerization can occur is during the N,N-methylation of tridesmethylvenlafaxine (B128152). google.com The choice of methylating agent, solvent, and reaction temperature can significantly impact the formation of byproducts. For instance, using a selective methylating agent under controlled basic conditions can favor the desired dimethylation of the primary amine without promoting side reactions that could lead to dimerization. google.com

Furthermore, in a five-step synthesis of O-desmethylvenlafaxine succinate (B1194679) monohydrate starting from p-hydroxybenzene acetonitrile (B52724), careful optimization of each step, including benzyl (B1604629) protection, cyclohexanone (B45756) condensation, deprotection, cyano reduction, and dimethylation, has been shown to yield high purity ODV. researchgate.netfrontiersin.orgnih.gov For example, during the condensation of 4-benzyloxyphenylacetonitrile (B1268079) with cyclohexanone, using a phase transfer catalyst like (n-Bu)4N+Br− in water not only improves yield and purity but also offers a greener and more economical process by avoiding organic solvents. nih.gov Controlling the reaction temperature at the beginning of this condensation step is crucial to reduce the formation of side products. nih.gov

The final dimethylation step to produce ODV from 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride using formaldehyde (B43269) and formic acid has been optimized to achieve a purity of up to 99.20%. researchgate.netfrontiersin.orgnih.gov Optimizing the reaction time is also critical; insufficient reaction time can lead to the formation of related impurities. frontiersin.org

Impact of Raw Material Purity on Dimer Formation

The quality of starting materials and intermediates is a cornerstone of impurity control. The International Council for Harmonisation (ICH) Q7A guidance for API manufacturers emphasizes the importance of the quality of raw materials. google.com Impurities in the starting materials can be carried through the synthetic process and may even participate in side reactions, leading to the formation of new impurities like the O-Desmethyl Venlafaxine N-Dimer.

For example, in the synthesis of O-desmethylvenlafaxine succinate, starting with high-purity p-hydroxybenzene acetonitrile is crucial. researchgate.netfrontiersin.orgnih.gov A process was developed to produce 4-benzyloxyphenylacetonitrile (an intermediate) with 99.83% purity, which subsequently contributes to a cleaner reaction profile in the downstream steps. researchgate.netfrontiersin.orgnih.gov Similarly, ensuring the purity of intermediates at each stage is vital. The synthesis described achieves high purity for each intermediate, such as 99.13% for 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol and 98.32% for 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride. researchgate.netfrontiersin.orgnih.gov By minimizing impurities in the precursors, the potential for dimer formation and other side reactions is significantly reduced.

Purification Techniques for the Removal of this compound

Even with optimized synthesis processes, trace amounts of the N-Dimer may still be present. Therefore, effective purification techniques are essential to ensure the final API meets the required purity standards.

Chromatographic Purification Strategies

Chromatography is a powerful technique for separating structurally similar compounds. For the removal of the this compound, column chromatography using silica (B1680970) gel has been described. google.com A specific method involves eluting a sample containing the N-Dimer from a silica gel (230-400 mesh) column using a mixture of dichloromethane (B109758) and methanol (B129727) as the eluent. google.com A solvent ratio of 95:5 (CH2Cl2:MeOH) is noted as preferable for this separation. google.com For further purification, techniques like combiflash chromatography can be employed. google.com

High-performance liquid chromatography (HPLC) is the standard analytical method for determining the purity of O-Desmethylvenlafaxine and quantifying impurities like the N-Dimer. nih.govacs.org Various HPLC methods have been developed, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer. nih.gov These methods are crucial for in-process control and final product release, ensuring that the level of the N-Dimer is below the accepted limit.

Recrystallization and Precipitation Methods for Dimer Exclusion

Recrystallization is a widely used and effective method for purifying solid organic compounds. rsc.orgumass.edumt.com The principle relies on the difference in solubility between the desired compound and the impurities in a particular solvent or solvent system at different temperatures. For O-Desmethylvenlafaxine, slurring the crude product in a C1-C4 alcohol, such as isopropanol (B130326), at reflux temperature followed by cooling can effectively reduce the levels of the N-Dimer impurity to less than 0.2% by area HPLC. google.com

Further purification can be achieved by recrystallizing the O-Desmethylvenlafaxine base from C1-C4 alcohols. google.com This additional step can lower the impurity levels to less than 0.15%, and even below 0.1%. google.com The formation of a salt, such as the succinate salt, followed by recrystallization is another common strategy. O-desmethylvenlafaxine succinate can be recrystallized from a mixture of acetone (B3395972) and water (e.g., a 3:1 ratio) to achieve a very high purity of 99.92%. researchgate.netfrontiersin.org Similarly, O-desmethyl-venlafaxine oxalate (B1200264) can be prepared and then recrystallized from a mixture of acetone and ethanol (B145695) to yield a pure, stable crystalline form. google.com The choice of solvent and cooling rate are critical parameters in recrystallization to maximize yield and purity. rsc.org

Quality Control and Regulatory Perspectives on this compound Limits

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in APIs. pharmaguideline.compolyols-eu.org The ICH guidelines, particularly Q3A(R2) for impurities in new drug substances, provide a framework for identifying, qualifying, and setting limits for impurities. pharmaguideline.com

For the this compound, specific limits have been established in various processes. For instance, processes have been developed to produce O-desmethylvenlafaxine and its succinate salt with less than 0.2% area by HPLC of the N-Dimer. google.com The goal is often to achieve even lower levels, preferably less than 0.15% or even 0.1%. google.com The this compound itself can be used as a reference marker for analytical methods to detect its presence in samples of O-Desmethylvenlafaxine. google.com

Establishment of Acceptable Impurity Thresholds

The establishment of acceptable thresholds for any impurity, including this compound, is guided by a combination of international regulatory guidelines and substance-specific data. The primary framework for this is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly the ICH Q3A(R2) guideline for impurities in new drug substances. europeanpharmaceuticalreview.comjpionline.orgich.org

These guidelines outline a systematic approach for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. jpionline.orgkobia.kryoutube.com The thresholds are designed to ensure patient safety by limiting exposure to potentially harmful compounds. jpionline.orgkobia.kr Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. kobia.kryoutube.com

ICH-Based Thresholds for Impurities

The ICH Q3A guideline specifies thresholds for reporting, identification, and qualification of impurities. jpionline.orgyoutube.comfda.gov These thresholds are crucial for drug manufacturers to determine the necessary actions for any given impurity.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (TDI), whichever is lower | 0.15% or 1.0 mg per day TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Data sourced from ICH Q3A(R2) Guideline. youtube.comfda.gov |

For O-Desmethyl Venlafaxine, the specific acceptable limits for the N-Dimer impurity are not publicly defined in pharmacopeias in the same way as for the main compound. However, patent literature concerning the purification of O-Desmethylvenlafaxine provides insight into the levels considered acceptable during manufacturing. For instance, processes have been developed to reduce the level of this compound to less than 0.2% area by High-Performance Liquid Chromatography (HPLC). google.com Further purification steps, such as re-crystallization, aim to achieve even lower levels, preferably less than 0.15%, more preferably less than 0.1%, and most preferably, less than 0.05%. google.com

The establishment of these specific in-process limits is a practical application of the principles outlined in the ICH guidelines, aiming to ensure that the final API is well within the qualification thresholds, thereby ensuring patient safety.

Methodologies for Impurity Control in Active Pharmaceutical Ingredient (API) Production

Controlling the formation of this compound during API production involves a multi-faceted approach, focusing on process optimization and purification techniques. The goal is to minimize the formation of the impurity and effectively remove any that does form.

Process Optimization and Understanding

A key strategy for impurity control is a thorough understanding of the manufacturing process and the conditions that may lead to impurity formation. acs.org Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. europeanpharmaceuticalreview.comadragos-pharma.combruker.com By implementing PAT, manufacturers can monitor the reaction in real-time and adjust parameters to minimize the formation of the N-Dimer. acs.orgadragos-pharma.com

The formation of the this compound is a process-related impurity. google.com Understanding the reaction kinetics and the impact of variables such as temperature, pH, and reagent concentration can help in designing a more robust process with lower impurity generation. acs.org

Purification Techniques

Several purification techniques can be employed to remove the this compound from the API.

Crystallization and Re-crystallization: This is a fundamental and highly effective method for purifying APIs. rsc.orgmicroporetech.com For O-Desmethylvenlafaxine, re-crystallization from C1-C4 alcohols, such as isopropanol, has been shown to be effective in reducing the levels of the N-Dimer impurity. google.com The process involves dissolving the crude API in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the pure API to crystallize while the impurities remain in the mother liquor. rsc.orgnih.gov The efficiency of impurity removal can be influenced by the choice of solvent, cooling rate, and agitation. mdpi.com

Slurring: This technique involves suspending the impure solid in a solvent in which it is sparingly soluble. The process allows for the dissolution and re-precipitation of the solid on a microscopic level, leading to the purification of the material as impurities are washed away. A process for purifying O-desmethylvenlafaxine involves slurring the compound in a C1-C4 alcohol solvent at its reflux temperature, followed by cooling. google.com

Chromatographic Purification: While often used for analysis, chromatography can also be employed for purification, especially for removing impurities that are difficult to separate by crystallization. pharmtech.com Column chromatography using silica gel has been described for the purification of the ODV-N-Dimer itself, indicating its potential applicability in removing it from the API mixture on a preparative scale. google.com

Filtration and Washing: Following crystallization or slurring, effective filtration and washing of the API cake are crucial to remove the impurity-rich mother liquor. rsc.org The choice of wash solvent is important to ensure it removes impurities without dissolving a significant amount of the desired product. nih.gov

The following table summarizes the control strategies for the this compound:

| Control Strategy | Description | Application to this compound |

| Process Optimization (PAT) | Real-time monitoring and control of critical process parameters to minimize impurity formation. europeanpharmaceuticalreview.comacs.orgadragos-pharma.com | Monitoring reaction conditions (e.g., temperature, pH) during the synthesis of O-Desmethyl Venlafaxine to prevent the dimerization reaction. google.comacs.org |

| Crystallization/Re-crystallization | Purification method based on differences in solubility between the API and impurities. rsc.orgmicroporetech.com | Re-crystallizing crude O-Desmethylvenlafaxine from C1-C4 alcohols like isopropanol to significantly reduce N-Dimer levels. google.com |

| Slurring | Suspending the solid API in a solvent to facilitate purification by removing soluble impurities. google.com | Slurring O-Desmethylvenlafaxine in a C1-C4 alcohol at reflux temperature. google.com |

| Chromatographic Purification | Separation based on differential partitioning of components between a stationary and mobile phase. pharmtech.com | Can be used for challenging separations where crystallization is less effective. google.compharmtech.com |

| Filtration and Washing | Physical separation of the solid API from the liquid phase containing dissolved impurities. rsc.org | Essential step after crystallization or slurring to remove the mother liquor containing the N-Dimer. nih.gov |

By implementing a combination of these strategies, manufacturers can effectively control the levels of this compound in the final API, ensuring it meets the required quality and safety standards.

Future Research Directions in O Desmethyl Venlafaxine N Dimer Chemistry

Elucidation of Novel or Uncharacterized Formation Pathways

A primary area of future research is the detailed investigation into how the O-Desmethyl Venlafaxine (B1195380) N-Dimer forms. While the primary metabolic pathways of venlafaxine are well-documented, the specific reactions leading to this N-dimer are less understood. researchgate.netijpsr.compfizer.comsynthinkchemicals.comjocpr.com Future studies should focus on identifying the precise mechanisms, which may include reactions not typically associated with its metabolic profile.

Potential uncharacterized pathways that warrant investigation include:

Reaction with Residual Reagents: The synthesis of venlafaxine and its metabolites involves multiple steps and reagents. Trace amounts of unreacted starting materials or residual reagents, such as formaldehyde (B43269) or other aldehydes from excipients, could catalyze the dimerization. nih.govresearchgate.net Mechanistic studies have shown that formaldehyde can react with amine-containing drugs to form methylene-bridged dimers through a Mannich-type reaction. researchgate.netscispace.com

Oxidative Dimerization: The presence of oxidizing agents or exposure to atmospheric oxygen during manufacturing or storage could lead to oxidative coupling of two O-Desmethyl Venlafaxine molecules. The nitrogen atom in the amine group could be susceptible to oxidation, leading to the formation of a reactive intermediate that then dimerizes. nih.govacs.org

Enzymatic or Catalyst-Mediated Dimerization: Beyond the established metabolic enzymes, other catalysts or enzymes present during manufacturing or degradation could facilitate the dimerization process. Research into the interaction of O-Desmethyl Venlafaxine with various materials used in production could reveal unexpected catalytic activities. jocpr.com

A proposed mechanistic study could involve reacting O-Desmethyl Venlafaxine under various stress conditions (e.g., presence of specific aldehydes, oxidizing agents, light, and heat) and analyzing the products to confirm the formation pathway of the N-Dimer. nih.govraps.org

Development of Predictive Models for Dimer Formation Kinetics

To proactively control the formation of the O-Desmethyl Venlafaxine N-Dimer, predictive models for its formation kinetics are essential. Such models would allow manufacturers to anticipate the rate and extent of dimer formation under various conditions. zamann-pharma.com This moves beyond simple detection to a state of predictive control.

Future research in this area should include:

Kinetic Studies: Detailed kinetic studies are needed to understand how factors like temperature, pH, reactant concentrations, and the presence of catalysts influence the rate of dimerization. scispace.comnih.gov Studies on other dimeric impurities have conducted kinetic analyses to identify the optimal conditions to control their formation. nih.gov

Computational Modeling: The development of predictive models using statistical analysis, machine learning, or artificial intelligence can forecast impurity formation. zamann-pharma.comopenreview.net By inputting data from kinetic studies, these models can predict the likelihood of dimer formation during synthesis and storage, enabling the implementation of preventative measures. zamann-pharma.com

Structure-Activity Relationship (SAR) Models: These models can evaluate molecular structures to identify functional groups prone to specific reactions like nitrosation or, in this case, dimerization. zamann-pharma.com By understanding the structural features of O-Desmethyl Venlafaxine that contribute to dimerization, it may be possible to predict the reactivity of similar molecules.

| Model Type | Application to Dimer Formation | Key Parameters |

| Kinetic Models | Predict the rate of dimer formation over time. | Temperature, pH, concentration of reactants, catalyst presence. |

| Machine Learning / AI | Forecast impurity levels based on large datasets from manufacturing. | Process parameters, storage conditions, raw material attributes. |

| Structure-Activity Relationship (SAR) | Identify the specific chemical moieties responsible for the dimerization propensity. | Molecular descriptors, functional group analysis. |

Innovation in Trace-Level Detection and Quantification Methodologies

Ensuring that the this compound remains below acceptable safety thresholds requires highly sensitive and specific analytical methods for its detection and quantification at trace levels. ijpsr.com While methods exist for the parent compound and its primary metabolites, future research should focus on optimizing these techniques for the specific challenge of a dimeric impurity, which may be present at very low concentrations. researchgate.netbiomedres.usapacsci.com

Innovations in this area could involve:

High-Performance Liquid Chromatography (HPLC) coupled with advanced detectors: HPLC is a cornerstone of pharmaceutical analysis. biomedres.us Innovations could include the use of novel column chemistries or mobile phases to achieve better separation of the dimer from the API and other impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers exceptional sensitivity and specificity, making it ideal for trace-level impurity analysis. synthinkchemicals.comeurofins.it Future work could focus on developing a validated LC-MS/MS method specifically for the this compound, capable of quantification at the nanogram or even picogram level. researchgate.netcontractpharma.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is invaluable for the structural confirmation of unknown impurities like the N-Dimer. nih.govapacsci.com

Novel Spectroscopic Techniques: Exploring the utility of other spectroscopic methods for real-time, in-process monitoring could represent a significant leap forward in impurity control. ijpsjournal.com

| Technique | Principle | Advantages for Dimer Detection |

| HPLC-UV/Fluorescence | Separates compounds based on polarity; detection via UV absorption or fluorescence. biomedres.us | Robust, widely available, good for quantification. |

| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry for high selectivity. synthinkchemicals.com | Extremely high sensitivity and specificity for trace-level quantification. eurofins.itcontractpharma.com |

| LC-HRMS | Provides highly accurate mass data, enabling confident identification of impurity structures. nih.govapacsci.com | Unambiguous identification and structural elucidation. |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility. researchgate.net | High separation efficiency and low sample consumption. |

Advanced Computational Chemistry Approaches for Dimer Structure and Stability Prediction

Computational chemistry offers powerful tools to investigate molecules at an atomic level, providing insights that are often difficult to obtain through experiments alone. nih.gov Future research should leverage these methods to study the this compound.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the three-dimensional structure of the dimer, determine its electronic properties, and calculate its thermodynamic stability. nih.govresearchgate.net This can help in understanding why the dimer forms and what its most stable conformation is. DFT can also be used to model the entire reaction pathway of dimerization, identifying transition states and calculating activation energies, which provides fundamental insights into the reaction mechanism. mdpi.comarxiv.orgacs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the dimer over time, providing insights into its dynamic stability and how it interacts with its environment (e.g., solvents or other molecules). acs.org This can be particularly useful for predicting how the dimer might behave in a biological system or during the manufacturing process. plos.orgnih.govphysicsworld.comnih.gov

Predictive Modeling for Impurities: AI-assisted computational tools are being developed to predict potential impurities in a chemical reaction by considering all possible side reactions. openreview.net Applying such tools to the synthesis of O-Desmethyl Venlafaxine could preemptively identify the N-Dimer as a potential impurity and suggest ways to avoid its formation.

By combining these computational methods, researchers can build a comprehensive molecular-level understanding of the this compound, from its basic structure and stability to its formation mechanism and dynamics. nih.gov

常见问题

Basic Research Questions

Q. What are the validated analytical methods for detecting O-Desmethyl Venlafaxine (ODV) and its metabolites in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enantioselective separation. For serum/plasma, screen methods employ polymeric dipeptide surfactants in micellar electrokinetic chromatography (MEKC) to resolve enantiomers, achieving baseline separation (S/N ratios > 300 for R- and S-enantiomers) . Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., weak anion exchange) is recommended for wastewater analysis, though retention efficiency for polar metabolites like ODV may require optimization .

- Key Parameters : Optimize buffer pH (7.0–8.5), surfactant concentration (1–2% w/v), and voltage (15–25 kV) to balance resolution and sensitivity .

Q. How is O-Desmethyl Venlafaxine synthesized, and what intermediates are critical for scale-up?

- Methodology : A patented route involves demethylation of venlafaxine using selective reagents (e.g., boron tribromide) under anhydrous conditions. Key intermediates include (±)-4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol, with chiral resolution via preparative chromatography yielding R-(-)- and S-(+)-enantiomers (CAS 142761-11-3 and 142761-12-4) .

- Quality Control : Monitor residual solvents (e.g., DMF) via GC-MS and confirm enantiomeric purity using chiral columns (e.g., Chiralpak® AD-H) .

Q. What reference standards are available for quantifying ODV and its impurities?

- Standards : Pharmacopeial-grade ODV (CAS 93413-62-8), ODV succinate monohydrate (CAS 386750-22-7), and isotopically labeled analogs (e.g., ODV-d4, CAS 93413-77-5) are critical for LC-MS calibration. Ensure standards meet USP/ICH guidelines with ≥98% purity .

- Applications : Use deuterated analogs (e.g., [²H₁₀]-venlafaxine hydrochloride) as internal standards to correct matrix effects in pharmacokinetic studies .

Advanced Research Questions

Q. How can enantiomeric differences in ODV pharmacokinetics be modeled to predict clinical outcomes?

- Methodology : Develop a composite pharmacokinetic (PK) parameter integrating AUC, Cmax, and t₁/₂ for R- and S-ODV. Non-linear mixed-effects modeling (NONMEM) is recommended to account for CYP2D6 polymorphism-driven metabolic variability .

- Data Interpretation : R-ODV shows 30% higher bioavailability than S-ODV in CYP2D6 poor metabolizers, necessitating dose adjustments in depression trials .

Q. What experimental designs resolve contradictory data on ODV’s ecological toxicity?

- Methodology : Conduct longitudinal wastewater analysis with SPE-LC-MS/MS to quantify ODV and N-didesmethyl metabolites (CAS 93413-77-5). Pair with in vitro assays (e.g., Daphnia magna immobilization) to assess acute/chronic toxicity.

- Conflict Resolution : Discrepancies in logD values (-0.4 to 1.0) may arise from pH-dependent solubility; use standardized OECD protocols for environmental risk assessment .

Q. How do structural modifications (e.g., phenolic esters) enhance ODV’s blood-brain barrier (BBB) permeability?

- Methodology : Synthesize ODV esters (e.g., ODV-phenyl succinate) and evaluate partition coefficients (logP) via shake-flask assays. Compare brain-to-plasma ratios in rodent models using microdialysis-coupled LC-MS .

- Findings : Esterification increases logP by 1.5–2.0 units, improving BBB uptake by 40% in preclinical models .

Methodological Considerations

- Data Contradictions : Address variability in metabolite retention (e.g., 5–18% recovery for ODV in SPE workflows) by pre-treating samples with acidification (pH 2.0) to protonate amine groups .

- Instrumentation : For enantiomeric resolution, MEKC-MS/MS outperforms HPLC in analysis time (15 vs. 30+ minutes) but requires rigorous surfactant batch validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。